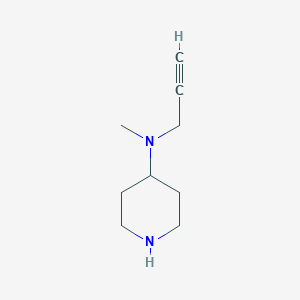

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17856675

Molecular Formula: C9H16N2

Molecular Weight: 152.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2 |

|---|---|

| Molecular Weight | 152.24 g/mol |

| IUPAC Name | N-methyl-N-prop-2-ynylpiperidin-4-amine |

| Standard InChI | InChI=1S/C9H16N2/c1-3-8-11(2)9-4-6-10-7-5-9/h1,9-10H,4-8H2,2H3 |

| Standard InChI Key | OWCICZBUIZKHRU-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC#C)C1CCNCC1 |

Introduction

Structural and Molecular Characteristics

N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine features a six-membered piperidine ring with a methyl group and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. Key structural attributes include:

-

Molecular Formula: C₉H₁₆N₂

-

IUPAC Name: N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

-

SMILES: CN(CC#C)C1CCNCC1

The propargyl group introduces rigidity and electronic effects, enhancing binding to biological targets like acetylcholinesterase (AChE) and MAO-B .

Synthesis and Optimization

Alkylation Methods

The primary synthesis route involves alkylation of piperidine derivatives with propargyl bromide under basic conditions:

-

Reagents: Piperidine, propargyl bromide, diisopropylethylamine (DIPEA).

-

Solvents: Acetonitrile or dimethylformamide (DMF).

-

Conditions: 60–80°C, 12–24 hours, monitored via thin-layer chromatography (TLC).

Yield: ~65–75%.

Ti–Mg-Catalyzed Carbocyclization

An alternative method employs titanium and magnesium catalysts for stereoselective cyclization:

-

Catalysts: Ti(O-iPr)₄ (15 mol%), EtMgBr (20 mol%).

-

Substrates: N-Allyl-substituted 2-alkynylamines.

-

Outcome: Z-configuration methylenepyrrolidine derivatives with >80% selectivity .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Selectivity | Key Advantage |

|---|---|---|---|

| Alkylation | 65–75 | Moderate | Simplicity, scalability |

| Ti–Mg Catalysis | 80–90 | High | Stereochemical control |

Pharmacological Applications

Cholinesterase and MAO Dual Inhibition

The compound’s indole derivatives (e.g., MBA236) exhibit dual inhibition:

-

AChE IC₅₀: 0.35 ± 0.01 μM

-

MAO-B IC₅₀: 43 ± 8.0 nM .

This activity is critical for Alzheimer’s disease therapy, reducing amyloid-β aggregation .

Anticancer Activity

Piperidine derivatives demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 μM) via pro-apoptotic pathways. The propargyl group enhances membrane permeability and target engagement.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, J = 2.4 Hz, 2H, CH₂-C≡CH), 2.75–2.65 (m, 2H, NCH₂), 2.30 (s, 3H, NCH₃) .

Mass Spectrometry

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Piperidine Derivatives

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume